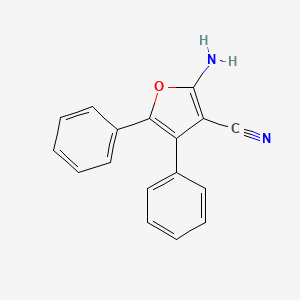

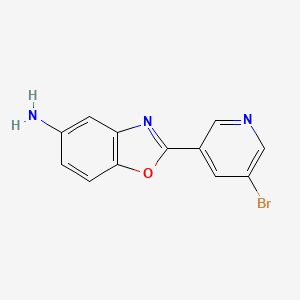

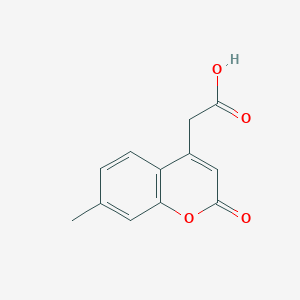

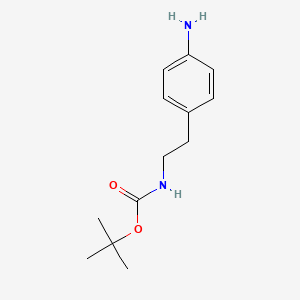

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves reactions that combine bromopyridine and benzoxazole derivatives through nucleophilic substitution, coupling reactions, or through the use of directing groups in catalyzed processes. For instance, compounds with similar structures have been synthesized from bromo-aminopyridine with different substituted benzaldehydes, demonstrating the versatility of bromopyridine derivatives in synthesizing complex molecules (Senbagam, Vanangamudi, & Thirunarayanan, 2016).

Molecular Structure Analysis

Structural analysis of compounds containing benzoxazole and pyridine units reveals diverse conformations and tautomeric forms, depending on substituents and the chemical environment. X-ray diffraction analysis can provide detailed insight into molecular configurations, as seen in studies of similar compounds (Téllez et al., 2013). These analyses highlight the influence of hydrogen bonding and other intermolecular interactions on the structural properties of such molecules.

Chemical Reactions and Properties

Compounds like 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine participate in a variety of chemical reactions, including coupling reactions that are pivotal for further modifications and applications in synthesis and drug development. The bromo substituent, in particular, allows for selective reactions at the pyridine ring, enabling the introduction of various functional groups (Pauton et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. The formation of dimers through N—H⋯N hydrogen bonds, for example, can significantly influence the compound's solubility and crystallization behavior (Li et al., 2012).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Coordination Compounds

A compound closely related to 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine was synthesized, demonstrating potential in the field of structural analysis and coordination chemistry. The study focused on exploring stable structures through ab initio calculations and X-ray diffraction analyses, highlighting its significance in understanding molecular conformations and interactions (Téllez et al., 2013).

Mechanism of Intramolecular Amination

Research on N-(3-bromopyridin-2-yl)azaheteroarylamines, which share structural similarities with the chemical , unraveled mechanisms of ring closure reactions in auto-tandem amination. This work is crucial for comprehending the chemical processes underlying the synthesis of complex organic compounds (Loones et al., 2007).

Intermediate in Drug Discovery

The title compound, closely related to 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine, was synthesized and identified as an intermediate in drug discovery. This highlights its role in the pharmaceutical industry, particularly in the early stages of drug development (Li et al., 2012).

Selective Amination Catalysis

In a study on polyhalopyridines, 5-bromo-2-chloropyridine, a compound structurally similar to 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine, was used to achieve selective amination. This research contributes to the field of organic synthesis, particularly in developing efficient and selective catalytic processes (Ji et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O/c13-8-3-7(5-15-6-8)12-16-10-4-9(14)1-2-11(10)17-12/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYSMLIWRDOTOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=CC(=CN=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339441 |

Source

|

| Record name | 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |

CAS RN |

696632-95-8 |

Source

|

| Record name | 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)